Product packaging for 1,1'-Bi(bicyclo[1.1.1]pentane)(Cat. No.:CAS No. 115092-74-5)

1,1'-Bi(bicyclo[1.1.1]pentane)

Cat. No.: B14299348
CAS No.: 115092-74-5
M. Wt: 134.22 g/mol
InChI Key: ANXNFNXJUGPIGW-UHFFFAOYSA-N
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Description

Historical Development and Discovery of Bicyclo[1.1.1]pentane (BCP)

The journey into the world of bicyclo[1.1.1]pentane began in the mid-20th century, a period of intense interest in the synthesis of strained bicyclic ring systems. The parent hydrocarbon, bicyclo[1.1.1]pentane, was first successfully synthesized and characterized in 1964 by the esteemed chemist Kenneth B. Wiberg and his colleagues. acs.org At the time of its discovery, BCP was a molecule of significant academic curiosity, representing a formidable synthetic challenge due to its inherent structural strain. acs.org

A major breakthrough that revolutionized the accessibility of BCP derivatives was the synthesis of its even more strained precursor, [1.1.1]propellane, by Wiberg and Walker in 1982. wikipedia.org This propeller-shaped molecule, with its highly reactive central carbon-carbon bond, opened the door to a wide array of functionalized BCPs through radical and anionic addition reactions. nih.govnih.gov The development of scalable synthetic routes, such as the photochemical reaction of [1.1.1]propellane with diacetyl, has further cemented the role of BCPs in both academic and industrial research, allowing for their production on a kilogram scale. acs.org

Conceptual Significance of BCP Motifs in Contemporary Organic Chemistry

The rise of BCP from a niche curiosity to a widely used building block is a testament to its unique structural and electronic properties. Its significance is particularly pronounced in the realms of medicinal chemistry and materials science.

Bicyclo[1.1.1]pentane is a classic example of a molecule possessing high ring strain. Comprising three fused four-membered rings, it has a calculated strain energy of approximately 66.6 kcal/mol. acs.org This is considerably higher than that of cyclobutane (B1203170) (around 26 kcal/mol) and cyclopropane (B1198618) (about 27.5 kcal/mol). nih.gov Despite this high strain energy, BCP is kinetically stable, showing thermal stability up to around 300°C. nih.gov This unusual combination of high strain and kinetic inertness makes it a robust and predictable scaffold in chemical synthesis. The reactivity of BCP precursors like [1.1.1]propellane is often driven by the release of this strain energy.

Table 1: Comparative Strain Energies of Small-Ring Systems

CompoundStrain Energy (kcal/mol)
Cyclopropane~27.5 nih.gov
Cyclobutane~26.5
Bicyclo[1.1.1]pentane~66.6 acs.org
Bicyclo[1.1.0]butane~64-66
Cubane~166

In recent years, the concept of "escaping from flatland" has gained significant traction in medicinal chemistry. acs.org This principle advocates for moving away from flat, two-dimensional aromatic rings towards more three-dimensional saturated structures to improve the physicochemical properties of drug candidates. acs.org BCP has become a star player in this arena, serving as a non-classical bioisostere for para-substituted benzene (B151609) rings, tert-butyl groups, and alkynes. acs.org

The rigid, rod-like structure of the BCP core allows it to mimic the linear geometry of these common motifs while introducing a greater fraction of sp³-hybridized carbons. chemistryviews.org This substitution can lead to significant improvements in properties such as aqueous solubility and metabolic stability, which are critical for the success of a drug candidate. The bridgehead positions of the BCP cage provide perfect 180° exit vectors for substituents, replicating the geometry of a para-substituted arene, albeit with a shorter distance between the substituents. chemistryviews.org This ability to impart three-dimensionality has led to the incorporation of BCP motifs in numerous drug discovery programs and patented chemical entities.

The dimerization of two BCP units to form 1,1'-Bi(bicyclo[1.1.1]pentane), also known as researchgate.netstaffane, extends these principles, creating a rigid, linear linker that has found applications in materials science and as a molecular rod.

While detailed research on the parent 1,1'-Bi(bicyclo[1.1.1]pentane) is not as extensive as for its monomeric counterpart, its synthesis has been achieved. Symmetrically substituted derivatives, such as 3,3'-disubstituted 1,1'-bi(bicyclo[1.1.1]pentanes), have been synthesized via multi-step procedures from commercially available starting materials. researchgate.net Furthermore, related structures like bis(bicyclo[1.1.1]pentyl)diazene have been synthesized from [1.1.1]propellane. nih.gov The coupling of two BCP units is often achieved through radical mechanisms or transition-metal-catalyzed cross-coupling reactions, such as those employing palladium. researchgate.netchemrxiv.org

Table 2: Physical and Chemical Properties of a 1,1'-Bi(bicyclo[1.1.1]pentane) Derivative

PropertyValue (for 3,3'-Diiodo-1,1'-bi(bicyclo[1.1.1]pentane))
Molecular Formula C₁₀H₁₂I₂ nih.gov
Molecular Weight 386.01 g/mol nih.gov
IUPAC Name 1-iodo-3-(3-iodo-1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane nih.gov
CAS Number 126416-20-4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14299348 1,1'-Bi(bicyclo[1.1.1]pentane) CAS No. 115092-74-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115092-74-5

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C10H14/c1-7-2-9(1,3-7)10-4-8(5-10)6-10/h7-8H,1-6H2

InChI Key

ANXNFNXJUGPIGW-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C34CC(C3)C4

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane and Its Derivatives

Synthetic Approaches Utilizing [1.1.1]Propellane as a Key Precursor

[1.1.1]Propellane stands as a cornerstone for the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are highly valued motifs in the fields of pharmaceutical and materials research. nih.gov The unique reactivity of [1.1.1]propellane, often attributed to the strain relief of its central C1–C3 bond, allows for reactions with radicals, anions, and electrophiles, providing a direct route to various BCP derivatives. nih.govacs.org Computational studies suggest that this broad reactivity is a result of σ–π-delocalization of electron density within the propellane cage. nih.govrsc.org This electronic feature facilitates additions by stabilizing the resulting intermediates. nih.govchemrxiv.org The versatility of [1.1.1]propellane has spurred the development of numerous synthetic methods to access a wide array of functionalized BCPs in a single step. chemrxiv.org

Anionic Addition Reactions to [1.1.1]Propellane

The addition of anionic nucleophiles to [1.1.1]propellane offers a complementary approach to radical additions for the synthesis of BCPs. rhhz.net These reactions typically involve the addition of carbon- or heteroatom-centered anions, followed by quenching with a proton source or trapping with an electrophile to yield mono- or di-substituted BCPs, respectively. acs.org However, anionic additions often require harsh reaction conditions, such as the use of highly reactive organometallic reagents and elevated temperatures, to overcome the electronic repulsion during the addition process. nih.govacs.org

Despite these challenges, several effective methods have been developed. The addition of "turbo-Hauser amides" (R₂NMgCl·LiCl) allows for the synthesis of 1-aminobicyclo[1.1.1]pentanes. chemrxiv.org The addition of 2-azaallyl anions, generated from N-benzyl ketimines, to [1.1.1]propellane provides access to BCP analogues of diaryl methanamines at room temperature. acs.orgupenn.edu This reaction can be extended to a three-component process by trapping the intermediate BCP carbanion with a borylating agent to produce versatile BCP boronate esters. upenn.edursc.org

Computational studies have provided insight into the mechanism of these reactions, suggesting that some proceed through a purely two-electron pathway, which was the first of its kind to be proposed for C-C bond formation with [1.1.1]propellane. nih.gov

Table 2: Examples of Anionic Addition Reactions to [1.1.1]Propellane

Anionic Reagent Product Conditions Ref
Aryl Grignard Reagents Aryl-substituted BCPs Heat (100 °C) acs.org
Turbo-Hauser Amides 1-Amino-BCPs Not specified chemrxiv.org
2-Azaallyl Anions Benzylamine-substituted BCPs Room Temperature acs.orgupenn.edu
2-Aryl-1,3-dithianes Dithiane-substituted BCPs Not specified nih.gov

De Novo Synthesis of BCP Derivatives without [1.1.1]Propellane

While the majority of modern BCP syntheses rely on the ring-opening of the highly strained and reactive intermediate, [1.1.1]propellane, alternative de novo strategies that bypass this precursor have been established. thieme-connect.denih.gov These methods typically involve the construction of the BCP core from bicyclo[1.1.0]butane (BCB) derivatives. nih.govresearchgate.net

One prominent approach is the insertion of carbenes into the central bond of electron-rich bicyclo[1.1.0]butanes. For instance, the addition of difluorocarbene (:CF2), generated from reagents like TMSCF3/NaI, to BCBs provides access to 2,2-difluorobicyclo[1.1.1]pentanes. researchgate.net This method is crucial for creating BCPs with fluorine substitution at the bridge position, a valuable modification in drug design. nih.gov Similarly, other carbenoid insertions have been employed to construct the BCP skeleton. researchgate.net Another strategy involves the reaction of bicyclo[1.1.0]butanes with other reagents that facilitate the one-carbon bridge insertion, leading to the formation of the characteristic cage structure of BCPs. nih.gov These non-propellane routes are particularly valuable as they can provide access to substitution patterns that are challenging to achieve through propellane-based chemistry. thieme-connect.de

Strategic Functionalization of the BCP Core

The ability to selectively introduce functional groups at specific positions on the BCP core is critical for its application in drug discovery and materials science. nih.gov Functionalization strategies are broadly categorized based on whether they target the bridgehead (1,3) or the bridge (2,4,5) positions.

Bridgehead (1,3-Positions) Functionalization

The functionalization of the two bridgehead positions (C1 and C3) is the most developed area of BCP chemistry, largely due to the high reactivity of the central bond in [1.1.1]propellane. thieme-connect.debohrium.comnih.gov This bond readily undergoes cleavage by both radical and anionic species, generating a bicyclo[1.1.1]pentyl intermediate that can be trapped by various reagents. thieme-connect.debohrium.com

Radical additions to [1.1.1]propellane are a cornerstone of BCP synthesis. thieme-connect.de For example, the reaction with iodine produces 1,3-diiodobicyclo[1.1.1]pentane, a versatile building block for further transformations. rsc.org Photoredox catalysis has significantly expanded the scope of these radical reactions, enabling the use of a wide range of alkyl, aryl, and heteroaryl halides to generate diverse 1,3-disubstituted BCPs under mild conditions. acs.org

Anionic addition pathways are also widely employed. Organometallic reagents, such as Grignard reagents and organolithiums, add to [1.1.1]propellane to form a BCP-metal intermediate. thieme-connect.deresearchgate.net This intermediate can then be quenched with an electrophile or engaged in cross-coupling reactions, such as Negishi coupling, to yield unsymmetrically disubstituted BCPs. thieme-connect.deresearchgate.net

A selection of methods for bridgehead functionalization is summarized below:

Reagent/Catalyst SystemFunctional Group IntroducedReference
I₂Iodo rsc.org
R-X, Photoredox Catalyst (e.g., Ir(ppy)₃)Alkyl, Aryl, Heteroaryl acs.org
ArMgX then ZnCl₂, Ar'-X, Pd/Ni catalystDiaryl (unsymmetrical) thieme-connect.deresearchgate.net
R-MgX then E⁺Alkyl, various electrophiles thieme-connect.de
PIDA, TMSN₃, HeterocycleAzido (B1232118), Heteroaryl rsc.org

The synthesis of chiral BCPs with stereocenters adjacent to the cage has become an area of intense research. nih.govacs.org Catalytic asymmetric methodologies have been developed to control the stereochemistry of these 1,3-disubstituted BCPs.

One successful strategy involves the multicomponent, iridium-catalyzed asymmetric allylic substitution. acs.org This reaction couples [1.1.1]propellane, a Grignard reagent, and an allylic electrophile to generate α-chiral 1,3-difunctionalized BCPs with high enantioselectivity. acs.org Another approach utilizes N-heterocyclic carbene (NHC) catalysis in a similar multicomponent coupling, avoiding the use of transition metals. nih.gov This method also provides access to α-chiral BCPs with excellent regio- and enantioselectivity. nih.gov These asymmetric transformations are crucial for exploring the three-dimensional chemical space around the BCP core in chiral drug design. nih.govchinesechemsoc.org

Bridge (2,4,5-Positions) Functionalization

Functionalization of the methylene (B1212753) bridge positions (C2, C4, and C5) of the BCP core is significantly more challenging than bridgehead functionalization due to the strength of the C-H bonds at these secondary carbons. nih.govprinceton.edu However, accessing this substitution pattern is highly desirable as it provides novel vectors for molecular design, mimicking ortho- and meta-substituted arenes. princeton.edunih.govpnas.org

Recent breakthroughs have provided new pathways to bridge-functionalized BCPs. One innovative approach is "skeletal editing," which involves converting a related scaffold, such as an azabicyclo[2.1.1]hexane (aza-BCH), into a bridge-functionalized BCP through a nitrogen-deleting skeletal edit. escholarship.org This strategy allows for the installation of substituents at the bridge position prior to the final BCP ring system formation. escholarship.org

Direct C-H functionalization of the BCP bridge is another emerging strategy. princeton.edu This involves the generation of a potent hydrogen atom abstractor that can selectively remove a hydrogen from the C2 position, creating a radical intermediate. This intermediate can then be trapped with various reagents. For example, a one-pot C-H bromination has been developed to create a key 2-bromo-BCP intermediate, which can then be further functionalized via photoredox catalysis to introduce aryl and amino groups. princeton.edu Additionally, programmable functionalization strategies using BCP bis-boronates allow for selective derivatization at both bridgehead (C3) and bridge (C2) positions. nih.govnsf.gov

Scalable and Efficient Synthetic Protocols

The increasing demand for BCPs in pharmaceutical research has necessitated the development of scalable and efficient synthetic protocols. nih.govenamine.netchemrxiv.org Significant progress has been made in producing key BCP precursors, such as bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, on a multigram and even kilogram scale. acs.orgnih.gov

A key development has been the light-enabled reaction between alkyl iodides and [1.1.1]propellane, which can be performed without catalysts or additives, yielding functionalized BCP iodides. enamine.netresearchgate.net This reaction is clean and scalable, providing direct access to a wide array of BCP building blocks that can be used in subsequent functionalization reactions. enamine.netchemrxiv.org The synthesis of 1-bicyclo[1.1.1]pentylamine, another crucial building block, has also been significantly improved in terms of scalability, yield, and safety through a hydrohydrazination reaction of [1.1.1]propellane. nih.gov

Flow Chemistry Approaches

Flow chemistry has emerged as a powerful tool for the synthesis of BCP derivatives, offering enhanced safety, control, and scalability over traditional batch processes. rsc.orgrsc.orgresearchgate.net The synthesis of [1.1.1]propellane, which is volatile and potentially hazardous, is particularly well-suited to a continuous flow setup. rsc.org

A continuous flow process has been developed to generate solutions of [1.1.1]propellane on demand. rsc.orgrsc.org This in-situ generation minimizes the risks associated with handling and storing the reactive intermediate. The resulting propellane solution can be directly channeled into subsequent reactions to produce various BCP derivatives. rsc.org For example, a continuous photochemical transformation of the flow-generated [1.1.1]propellane has been used to synthesize valuable BCPs bearing mixed ester/acyl chloride moieties. rsc.org Flow reactors, often using LED light sources, have also been employed for the scalable photochemical addition of reagents like diacetyl to propellane, enabling the production of key diketone intermediates on a kilogram scale within a single day. acs.orgnih.gov

The table below highlights key scalable reactions for BCP synthesis:

Reaction TypePrecursorsProductScaleReference
Photochemical Flow Reaction[1.1.1]Propellane, Diacetyl1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)~1 kg / 6h acs.orgnih.gov
Haloform Reaction (Batch)1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid500 g acs.orgnih.gov
Light-enabled Flow ReactionAlkyl Iodides, [1.1.1]Propellane1-Iodo-3-alkyl-bicyclo[1.1.1]pentaneskg enamine.netresearchgate.net
Continuous Flow Generation1,3-Dibromo-bicyclo[1.1.1]pentane, n-BuLi[1.1.1]Propellane Solution8.5 mmol/h rsc.org

Multigram Scale Synthesis

The increasing application of bicyclo[1.1.1]pentane (BCP) scaffolds in medicinal chemistry as bioisosteres for phenyl rings has necessitated the development of synthetic routes that are scalable to multigram and even kilogram quantities. nih.govchemrxiv.org Several methodologies have been established to meet this demand, focusing on the efficient production of key BCP intermediates and functionalized derivatives.

A significant advancement in accessing multigram quantities of BCP derivatives is the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile building block. nih.govacs.org This process utilizes a flow photochemistry approach, which allows for the safe and efficient production of a key intermediate on a large scale. The initial step involves the photochemical reaction between [1.1.1]propellane and diacetyl under 365 nm irradiation in a flow reactor. nih.govresearchgate.net This method avoids the use of hazardous mercury lamps and specialized quartz vessels, making it more practical for large-scale industrial applications. acs.org The developed protocol enables the production of approximately 1 kg of the resulting diketone, 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), within a single day. nih.govnih.gov Subsequent haloform reaction of this diketone, performed in batch, yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid on a 500 g scale. acs.org

Table 1: Multigram Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid

Step Starting Materials Reagents/Conditions Product Scale Yield Reference
1. Photochemical Addition [1.1.1]Propellane, Diacetyl 365 nm LED, flow reactor, Et₂O 1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one) ~1 kg 94% nih.gov

Another powerful and general method for the multigram to kilogram scale synthesis of functionalized BCPs involves the light-initiated reaction of alkyl iodides with [1.1.1]propellane. chemrxiv.orgnih.gov This reaction is performed in a flow system and is notable for not requiring any catalysts, initiators, or other additives. chemrxiv.org The process is clean, often yielding products with purities around 90% directly after solvent evaporation, which can be used in subsequent steps without further purification. nih.gov This methodology has been used to prepare over 300 different functionalized BCPs on a multigram scale. chemrxiv.orgnih.gov The scalability of this protocol has been demonstrated, with typical reactions performed on 5-10 gram scales of the starting alkyl iodide. nih.gov

Table 2: Light-Enabled Multigram Synthesis of BCP Halides

Starting Materials Conditions Product Type Scale Residence Time Reference

The development of continuous flow processes for the on-demand generation of [1.1.1]propellane has further facilitated the gram-scale synthesis of various BCP derivatives. rsc.orgucd.ie This approach provides a reliable and straightforward route to access these valuable building blocks in a laboratory setting. ucd.ie Furthermore, specific methodologies have been reported for the multigram preparation of particular BCP derivatives, such as Boc-monoprotected 1,3-diaminobicyclo[1.1.1]pentane, which is useful for click chemistry applications. enamine.net The amenability of these compounds to gram-scale synthesis has been crucial for their adoption in drug design and discovery, enabling the exploration of a wider chemical space. rsc.org A visible light-triggered cascade atom transfer radical addition (CATRA) has also been shown to be effective for the gram-scale synthesis of complex BCP scaffolds from simple alkenes and alkyl iodides. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of Bicyclo 1.1.1 Pentane Systems

General Reaction Profiles of BCP Derivatives

The synthesis of functionalized BCPs predominantly relies on the ring-opening reactions of [1.1.1]propellane, a highly strained molecule with a uniquely reactive central carbon-carbon bond. nih.govrhhz.netnih.gov This central bond can be cleaved through reactions with radical, anionic, and, to a lesser extent, cationic species, leading to the formation of 1,3-disubstituted BCPs. acs.orgrhhz.netnih.gov Radical additions are particularly common due to the favorable formation of a kinetically stable bicyclo[1.1.1]pent-1-yl radical. acs.orgrhhz.netthieme-connect.de Anionic additions are also a popular method, though they can require harsher conditions like elevated temperatures. acs.org

Once formed, BCP derivatives equipped with functional groups such as iodides or boronic esters serve as versatile platforms for further modification. acs.orgnih.gov For instance, iodo-BCPs can undergo lithiation followed by cross-coupling reactions or trapping with electrophiles like carbon dioxide. acs.org The functionalization of the BCP bridgehead C–H bond, while more challenging, has been achieved using rhodium-catalyzed carbene insertion reactions. acs.orgspringernature.com

Radical-Based Reaction Mechanisms

Radical reactions are a cornerstone for the synthesis and functionalization of BCP systems, largely because the addition of a radical to [1.1.1]propellane is highly efficient. acs.org This process involves the homolytic cleavage of the central bond, which relieves ring strain and produces a stable bridgehead BCP radical, poised for further reaction. thieme-connect.denih.gov These reactions are often initiated by light (photoredox catalysis) or chemical initiators like triethylborane. nih.govacs.orgchemrxiv.org

A general mechanism involves the generation of an initial radical (e.g., from an organohalide or carboxylic acid), which then adds to [1.1.1]propellane. nih.govchemistryviews.org The resulting BCP radical can then be trapped by another reagent, leading to 1,3-difunctionalized products. chemistryviews.orgacs.org This approach has enabled multi-component reactions where C–C, C–N, C–B, and other bonds are formed in a single step. nih.govresearchgate.net

Acyl radicals can be effectively employed to synthesize BCP-ketones, which are valuable structures as they can mimic benzoyl groups found in many pharmaceuticals. keaipublishing.comnewswise.com A common strategy involves the generation of acyl radicals from aldehydes, which then add to [1.1.1]propellane. acs.orgnih.gov For example, a mild, metal-free method uses tert-butyl hydrogen peroxide (TBHP) under blue light to generate acyl radicals from aldehydes, which react with [1.1.1]propellane to form a variety of BCP-ketones in moderate to high yields. keaipublishing.comnewswise.com Mechanistic studies, including radical trapping experiments, have confirmed the involvement of acyl radicals in these transformations. keaipublishing.comnewswise.com This method is notable for its tolerance of oxidation-sensitive functional groups. keaipublishing.com

A wide array of precursors are used to generate alkyl radicals for addition to [1.1.1]propellane. Organohalides (especially alkyl iodides) and carboxylic acids are among the most common and readily available starting materials. nih.govchemrxiv.orgchemistryviews.org

Organohalides : Under photoredox conditions, alkyl halides can form alkyl radicals that readily add to [1.1.1]propellane. acs.org This has been developed into a general methodology for the bicyclopentylation of sp² and nonstabilized sp³ carbon-halogen bonds. acs.org A catalyst-free approach using just light has been shown to be effective for the reaction between alkyl iodides and propellane, even on a large scale. chemrxiv.org

Carboxylic Acids : Carboxylic acids can be converted into redox-active esters (e.g., N-hydroxyphthalimide esters) or hypervalent iodine(III) carboxylates, which serve as effective alkyl radical precursors under photocatalysis. nih.govchemistryviews.orgthieme-connect.com These radicals participate in multi-component reactions to create diverse BCP structures. nih.govchemistryviews.org

The table below summarizes examples of radical precursors used in BCP synthesis.

Table 1: Examples of Radical Precursors in BCP Synthesis
Radical Precursor Type Specific Precursor Example Catalyst/Conditions Product Type
Organohalide Alkyl Iodides Light (catalyst-free) or fac-Ir(ppy)₃/light 1-Alkyl-3-iodo-BCPs
Carboxylic Acid Derivative N-hydroxyphthalimide (NHPI) ester Photoredox catalysis 1-Alkyl-3-functionalized BCPs
Carboxylic Acid Derivative Hypervalent iodine(III) carboxylate Ir(ppy)₃/light, Cu(acac)₂ 1-Alkyl-3-alkynyl-BCPs
Aldehyde Aromatic/Aliphatic Aldehydes t-BuOOH / Blue Light BCP-ketones

Anionic Reaction Mechanisms

While radical additions are more common, anionic additions to [1.1.1]propellane also represent a key synthetic route to BCPs. acs.orgnih.gov These reactions typically involve the addition of organometallic reagents, such as organolithiums or Grignard reagents, to [1.1.1]propellane. acs.orgthieme-connect.de The process involves the nucleophilic attack on the central bond, forming a BCP carbanion intermediate which can then be quenched with an electrophile (like H₂O) or trapped with other reagents. acs.orgnih.gov

Compared to radical reactions, anionic additions may require more forcing conditions, such as heating, to proceed efficiently. acs.org For instance, the addition of aryl Grignard reagents often requires heating in a sealed tube. acs.org However, methods have been developed to circumvent these harsh conditions, such as the use of highly reactive "turbo-amides" or 2-azaallyl anions, which can react at room temperature. nih.gov A notable reaction is the reduction of [1.1.1]propellane with lithium 4,4′-di-tert-butylbiphenylide (LiDBB) to generate 1,3-dilithio-BCP, a versatile intermediate that can react with various electrophiles. thieme-connect.de

Electrophilic and Nucleophilic Reactions

Direct reactions of the BCP core with electrophiles and nucleophiles are less common than building the scaffold from [1.1.1]propellane, but they provide important alternative pathways.

Electrophilic Reactions : The electrophilic activation of [1.1.1]propellane has been historically challenging due to the high instability of the resulting BCP cation, which can easily decompose. researchgate.netnih.gov However, recent strategies have overcome this limitation. One successful approach involves activating [1.1.1]propellane within a halogen bond complex, which facilitates its reaction with electron-neutral nucleophiles like anilines and azoles to form nitrogen-substituted BCPs. researchgate.netnih.gov Computational analysis suggests this halogen-bonding interaction stabilizes the transition state and prevents cage decomposition. researchgate.netnih.gov

Nucleophilic Reactions : Nucleophilic substitution reactions can be performed on pre-functionalized BCPs. A key substrate for this chemistry is 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable, crystalline solid. nih.govacs.org DIBCP reacts with various nucleophiles, including pyridines, quinolines, and pyrazoles, under mild conditions to yield BCP-onium salts. acs.org Mechanistic studies propose that the reaction proceeds through a cation complex stabilized by two nucleophile molecules, which avoids the formation of a highly unstable, free BCP cation. acs.org

Rearrangement and Ring-Opening Processes

The high strain energy of the BCP framework (estimated at 63.9 kcal mol⁻¹) makes it susceptible to rearrangement and ring-opening reactions under certain conditions, although the BCP core is generally considered kinetically stable. thieme-connect.dewikipedia.org

Ring-opening processes are often observed as competing pathways or undesired side reactions. For example, the BCP bridgehead radical is kinetically stable, with a calculated energy barrier to ring-opening of approximately 26 kcal/mol. thieme-connect.de However, rearrangement can occur. It has been argued that the formation of ring-opened cyclobutane (B1203170) products during certain chlorination reactions arises from the heterolysis of a bridgehead C-Cl bond and subsequent rearrangement of the BCP cation, highlighting the cation's instability. wiley.com Similarly, alkoxides of 2-substituted bicyclo[1.1.1]pentan-2-ols are unstable and undergo rapid cycloreversion to form cyclobutyl ketones. wiley.com In radical clock experiments designed to test reaction mechanisms, precursors that form BCP radicals can instead lead to ring-opened alkene products, confirming the possibility of rearrangement pathways. chemrxiv.org

Conversion to Bicyclo[1.1.0]butanes

A notable transformation of bicyclo[1.1.1]pentane (BCP) systems is their conversion into the even more strained bicyclo[1.1.0]butane (BCB) framework. Research has demonstrated a practical two-step process for this skeletal rearrangement, starting from readily available BCP-1-carboxylic acids. chemrxiv.orgresearchgate.net

The first step involves a decarboxylative iodination, specifically a photo-Hunsdiecker reaction, to generate 1-iodo-3-substituted-BCPs. chemrxiv.orgchemrxiv.orgresearchgate.net This reaction proceeds under mild, metal-free conditions at room temperature, often promoted by irradiation from a simple compact fluorescent lamp (CFL). chemrxiv.orgresearchgate.net

In the second step, the resulting iodo-BCP intermediate is treated with various nucleophiles to afford the substituted BCB product. chemrxiv.orgchemrxiv.org Wiberg previously observed that the heterolysis of the C-I bond in 1-iodo-BCPs in the presence of sodium azide (B81097) could yield a BCB. chemrxiv.org Building on this, recent methodologies have shown that primary and secondary amines, as well as aliphatic thiols, can serve as effective nucleophiles for this transformation. chemrxiv.orgresearchgate.net The reaction is typically conducted in a polar aprotic solvent like sulfolane, which is favored due to its high dipole moment. researchgate.netresearchgate.net The conversion can be achieved by heating at high temperatures (130-140 °C) with microwave irradiation for under an hour or by heating at 80 °C for several days. chemrxiv.org This synthetic route provides a convenient pathway from the increasingly accessible BCP scaffold to the less common but synthetically valuable BCB core. chemrxiv.orgresearchgate.net

Enantioselective Transformations of BCPs

The development of enantioselective transformations for BCPs is crucial for their application in medicinal chemistry, where specific stereoisomers are often required for biological activity. researchgate.netresearchgate.net Significant progress has been made in developing catalytic asymmetric methods to introduce chirality to molecules containing the BCP framework.

One prominent strategy involves the enantioselective C-H functionalization of BCPs through carbene insertion catalyzed by chiral dirhodium complexes. researchgate.netnsf.gov Researchers have discovered that using donor/acceptor diazo compounds as carbene precursors in the presence of a catalyst like Rh₂(S-TCPTAD)₄ allows for highly selective C-C bond formation at the tertiary C-H bond of the BCP ring. springernature.comresearchgate.netnsf.gov This method provides access to a variety of enantioenriched, substituted BCPs with high yields and excellent enantioselectivity, without causing fragmentation of the strained BCP core. springernature.comresearchgate.net

Another powerful approach is the transition-metal-free, multicomponent asymmetric allylic alkylation. nih.govacs.org This method achieves the enantioselective synthesis of α-chiral 1,3-difunctionalized BCPs through a three-component coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. nih.govacs.org The reaction is catalyzed by an N-heterocyclic carbene (NHC) and proceeds with excellent regioselectivity and high enantiomeric ratios. nih.govacs.org A related strategy utilizes iridium catalysis for the 1,3-difunctionalization of [1.1.1]propellane with Grignard reagents and allyl carbonates to produce α-chiral allylic BCPs. researchgate.net

Table 1: Selected Enantioselective Transformations of BCPs
Transformation TypeCatalyst/Reagent SystemKey FeaturesReported Enantioselectivity (er or ee)
C-H InsertionRh₂(S-TCPTAD)₄ / AryldiazoacetateFunctionalization at the tertiary C–H bond of the BCP. springernature.comresearchgate.netnsf.govUp to 96% ee. nsf.gov
Asymmetric Allylic AlkylationNHC / Grignard / Allylic PhosphateTransition-metal-free three-component coupling with [1.1.1]propellane. nih.govacs.orgUp to 98:2 er. nih.govacs.org
Asymmetric Allylic SubstitutionIridium / Phosphoramidite / Grignard / Allyl Carbonate1,3-difunctionalization of [1.1.1]propellane. researchgate.netHigh enantioselectivities reported. researchgate.net

C-H Functionalization Strategies on BCPs

Direct C-H functionalization of the BCP scaffold offers a powerful and atom-economical way to construct complex molecules, avoiding the need for pre-functionalized starting materials. springernature.com Given the relative inertness of the C-H bonds on the BCP framework, developing selective catalysts has been a key challenge. springernature.com

A successful strategy employs dirhodium tetracarboxylate catalysts to mediate C-H functionalization via carbene insertion. springernature.com These catalysts can differentiate between the secondary and tertiary C-H bonds on the BCP scaffold. For instance, the catalyst Rh₂(S-TCPTAD)₄ has been shown to achieve C-H functionalization exclusively at the tertiary bridgehead position, with no observed reaction at the secondary methylene (B1212753) positions or fragmentation of the ring. springernature.comresearchgate.net Computational studies suggest that the transition state for this reaction involves a developing positive charge at the tertiary site that is stabilized by the entire BCP framework. springernature.com Furthermore, catalyst control can be used for sequential functionalization; for example, a primary benzylic C-H bond on a substituent can be functionalized first, followed by a selective reaction at the tertiary C-H bond of the BCP itself using a different rhodium catalyst. springernature.comresearchgate.net

Another important advancement is the palladium-mediated directed C-H functionalization at the C(2) bridge position. acs.orgnih.gov Initial attempts at this transformation were unsuccessful, but mechanistic studies revealed that while the C-H activation step could be fast, the subsequent cyclopalladation equilibrium was often unfavorable. acs.org By using a pyridine (B92270) N-oxide directing group and dimethyl sulfoxide (B87167) (DMSO) as a supporting ligand, stable BCP palladacycles could be isolated. acs.orgnih.gov Functionalization of these intermediates was achieved in high yields using single-electron reactions with in situ-generated aryl radicals or electrophilic functionalization with I₂, providing a mild route to C(2)-diversified BCPs. acs.orgnih.gov

Table 2: C-H Functionalization Strategies on BCPs
StrategyPositionCatalyst/Directing GroupKey Findings
Dirhodium-Catalyzed Carbene InsertionC(1) (Tertiary)Rh₂(S-TCPTAD)₄Highly selective for the tertiary C-H bond over secondary C-H bonds. springernature.comresearchgate.net No ring fragmentation observed. springernature.com
Palladium-Mediated Directed FunctionalizationC(2) (Secondary/Bridge)Pyridine N-oxide (PNO) Directing GroupEnables isolation of stable palladacycles and subsequent functionalization with aryl radicals or I₂. acs.orgnih.gov
Sequential C-H FunctionalizationBenzylic and C(1) (Tertiary)Rh₂(S-p-Ph-TPCP)₄ then Rh₂(S-TCPTAD)₄Catalyst-controlled sequential functionalization at two different sites on the same molecule. researchgate.net

Spectroscopic Characterization and Theoretical Analysis of Bicyclo 1.1.1 Pentane Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the rigid cage structure of BCP derivatives and for probing their electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural confirmation of BCP derivatives. The high symmetry and rigidity of the BCP core lead to characteristic signals. In the parent bicyclo[1.1.1]pentane, the ¹H NMR spectrum shows two signals: a resonance for the two equivalent bridgehead protons and another for the six equivalent methylene (B1212753) bridge protons. Similarly, the ¹³C NMR spectrum displays distinct signals for the bridgehead and methylene carbons.

For 1,1'-Bi(bicyclo[1.1.1]pentane), the molecule possesses a high degree of symmetry, which simplifies its NMR spectra. The two BCP cages are chemically equivalent. The ¹H NMR spectrum is expected to show a signal for the two terminal bridgehead protons and a signal for the twelve methylene protons. The ¹³C NMR spectrum would correspondingly show resonances for the two terminal bridgehead carbons, the two internal bridgehead carbons involved in the central C-C bond, and the six equivalent methylene carbons. The chemical shifts are influenced by the strain and the unique hybridization of the carbon atoms within the cage.

Photoelectron spectroscopy (PES) is a powerful technique for investigating the valence-shell electronic structure of molecules by measuring the kinetic energies of electrons ejected upon ionization by high-energy photons. In the context of BCP derivatives, PES provides direct insight into the through-bond and through-space interactions between substituents attached to the cage.

Studies on 1,3-disubstituted BCPs have shown that the rigid framework is exceptionally efficient at mediating electronic interactions between the bridgehead positions. This interaction leads to a splitting of the energies of the substituent orbitals, which is observable in the photoelectron spectrum. The magnitude of this splitting provides a quantitative measure of the electronic coupling through the cage. For 1,1'-Bi(bicyclo[1.1.1]pentane), PES would be instrumental in characterizing the electronic communication between the two BCP units. The interaction between the sigma orbitals of the two cages is expected to result in splitting of the corresponding ionization bands, providing a direct measure of the inter-cage electronic coupling.

Quantum Chemical Calculations and Computational Modeling

Theoretical calculations are crucial for interpreting experimental data and for understanding the unique structural and electronic features of BCP derivatives that are not directly accessible through experiments.

Density Functional Theory (DFT) has become a standard computational tool for studying BCP systems due to its favorable balance of accuracy and computational cost. DFT calculations are widely used to optimize the geometries of BCP derivatives, providing accurate predictions of bond lengths, bond angles, and the critical transannular distance between bridgehead carbons. nih.gov

Furthermore, DFT is employed to calculate molecular properties such as molecular electrostatic potentials, which are useful for understanding and predicting non-covalent interactions like hydrogen and halogen bonding in BCP-containing molecular crystals. nih.gov For 1,1'-Bi(bicyclo[1.1.1]pentane), DFT calculations can model its vibrational frequencies, predict its NMR chemical shifts, and analyze the electronic structure, including the nature of the frontier molecular orbitals, which is key to understanding its reactivity and its ability to mediate electronic communication. nih.gov

High-level ab initio calculations provide a powerful means to predict and interpret the NMR spectra of complex molecules like BCP. These methods can compute NMR shielding constants and spin-spin coupling constants with high accuracy, aiding in the assignment of complex spectra and providing insights into structure-property relationships. rsc.org Calculations on the parent bicyclo[1.1.1]pentane have shown excellent agreement with experimental values, confirming the reliability of these theoretical approaches. researchgate.net The results are sensitive to the level of theory and the basis set used, with electron correlation effects being particularly important for accurately predicting carbon-carbon coupling constants. rsc.orgresearchgate.net These validated computational methods can be extended to predict the NMR parameters for 1,1'-Bi(bicyclo[1.1.1]pentane), for which detailed experimental data may be less accessible.

The bonding in BCP is unusual due to its high strain and the inverted geometry at the bridgehead carbon atoms. Computational methods such as Natural Bond Orbital (NBO) analysis and the Electron Localization Function (ELF) are used to provide a quantitative description of the bonding. scm.com These analyses reveal the nature of the hybrid orbitals and the electron density distribution within the cage. The C-H bonds on the BCP skeleton exhibit high s-character, which influences their chemical properties.

In 1,1'-Bi(bicyclo[1.1.1]pentane), the central carbon-carbon bond linking the two cages is of particular interest. Quantum chemical calculations are essential for characterizing this bond's strength, length, and the degree of electronic interaction it mediates. The molecule can be viewed as a molecular rod, and understanding the transmission of electronic effects through its structure is critical for its application in molecular electronics and nanotechnology. wikipedia.org Theoretical studies analyze how the frontier orbitals of the two BCP units interact and combine to form the molecular orbitals of the dimer, revealing the pathways for electronic communication across the entire structure.

Theoretical Models for Stereoselective Induction

The synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) presents a significant challenge in synthetic chemistry, making the development of stereoselective methodologies highly valuable. nih.govacs.org Theoretical and computational models are crucial for understanding the mechanisms and origins of stereoselectivity in these reactions. nih.govrsc.org These models provide insights into transition state geometries, energy profiles, and the non-covalent interactions that govern the stereochemical outcome of a reaction. rsc.org

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions that produce chiral BCPs. nih.govacs.org For instance, in the photo- and organocatalyzed asymmetric addition of aldehydes to [1.1.1]propellane, a theoretical model has been proposed to explain the stereoinduction. nih.gov This model helps to rationalize how the catalyst and substrate interact to favor the formation of one enantiomer over the other.

Computational analyses are frequently employed to elucidate the energy profiles of reaction pathways. nih.govacs.org In the context of synthesizing 2-substituted bicyclo[1.1.1]pentane carboxylates, DFT calculations have been used to analyze the C–C activation reaction mechanism. nih.gov Such studies can identify the stereoselectivity-determining step of a reaction. For example, in the chiral Brønsted acid-catalyzed isomerization of bicyclo[1.1.0]butanes (BCBs), computational results identified the β-H elimination step as the point of stereochemical control, leading preferentially to the S-configured product. rsc.org

A key factor in achieving high stereoselectivity is the stabilization of the transition state leading to the major product. Theoretical models, including non-covalent interaction (NCI) and atom-in-molecule (AIM) analyses, have been used to reveal the specific interactions responsible for this stabilization. rsc.org These analyses have shown that a greater number of strong noncovalent interactions can stabilize the favored transition state, thereby inducing high stereoselectivity. rsc.org

The table below summarizes key aspects of theoretical models applied to understand stereoselective induction in the synthesis of BCPs and related strained-ring systems.

Reaction Type Theoretical Method Key Findings Reference
Photoredox OrganocatalysisDFTProposed a model for stereoinduction in the asymmetric addition of aldehydes to [1.1.1]propellane. nih.gov
Carbene Addition to BCBsDFTAnalyzed energy profiles for C-C bond activation; showed the importance of aryl substituents in stabilizing diradical intermediates. nih.gov
CBA-Catalyzed BCB IsomerizationDFT, NCI, AIMIdentified the β-H elimination as the stereoselectivity-determining step; strong non-covalent interactions stabilize the favored transition state. rsc.org
Photochemical DenitrogenationMultireference Calculations, NAMDIdentified competing stereoselective (concerted) and scrambling (stepwise) pathways. acs.org

CBA: Chiral Brønsted Acid; BCB: Bicyclo[1.1.0]butane; NAMD: Non-adiabatic Molecular Dynamics.

These theoretical approaches are not only explanatory but also predictive, offering a framework for the rational design of new catalysts and reaction conditions to achieve even higher levels of stereocontrol in the synthesis of complex BCP derivatives.

Applications of Bicyclo 1.1.1 Pentane Scaffolds in Advanced Materials and Polymer Science

BCP as Molecular Rods and Rigid Linkers

The 1,3-disubstituted BCP unit serves as an excellent molecular rod or rigid linker, mimicking the linear geometry of a para-substituted benzene (B151609) ring but with a shorter distance of approximately 1 Å between substituents. acs.org This structural feature is exploited to connect functional units in a rigid and linear fashion without the electronic conjugation present in aromatic linkers. researchgate.net This has been demonstrated in the synthesis of multi-porphyrin arrays where BCP units act as non-conjugated bridges, preventing electronic communication between the connected chromophores. researchgate.net The rigidity of the BCP scaffold has also led to its proposed use in constructing nanoarchitectures, sometimes referred to as molecular "Tinkertoy" scaffolding. google.com This precise spatial control is crucial for applications in developing molecular-scale machines, donor-acceptor dyads, and materials for studying electron or energy transfer rates. google.comnih.gov

Integration into Supramolecular Assemblies

The defined structure of BCP makes it an ideal component for designing complex supramolecular architectures. By functionalizing the bridgehead carbons, BCP units can be incorporated into larger systems where they direct the assembly through specific, non-covalent interactions. researchgate.netbohrium.com For instance, porphyrin-BCP-porphyrin arrays have been synthesized where amide bonds introduced between the BCP and the porphyrin rings control conformational flexibility and promote intermolecular hydrogen bonding, leading to organized 3D networks. researchgate.net Furthermore, the BCP scaffold itself can participate in directing crystal packing through halogen bonding. Studies on 1,3-bisiodobicyclo[1.1.1]pentane have shown that the iodine atoms can form directional halogen bonds with electron-donating species like 1,4-diazabicyclo[2.2.2]octane (DABCO), forming well-defined one-dimensional halogen-bonded patterns. bohrium.com These findings highlight the potential of BCP as a programmable synthon in crystal engineering and supramolecular chemistry. bohrium.com

Role in Liquid Crystalline Materials

The rigid, linear, and rod-like nature of polymers and molecules containing the BCP moiety makes them ideal candidates for liquid crystalline (LC) materials. nih.gov The incorporation of the BCP cage into a molecule's structure can induce or enhance liquid crystalline phases. nih.govcapes.gov.br Patents describe various liquid crystalline compounds where a bicyclo[1.1.1]pentane-1,3-diyl group is inserted into the molecular structure to achieve desirable properties. acs.org These materials are noted for their potential in applications requiring low voltage driving and high-speed response. acs.org The BCP unit's UV transparency and thermal stability are additional advantages, contributing to a potentially long working life for LC displays based on these compounds. nih.gov Research has also been conducted on liquid-crystalline polymers that incorporate the BCP cage directly into the polymer backbone. pku.edu.cn

Polymeric Architectures Incorporating BCP Units

The polymerization of BCP precursors opens the door to a unique class of rigid-rod polymers with novel properties. nih.govchemicalbook.com These polymers, often referred to as poly([1.1.1]propellane)s or [n]staffanes, are characterized by a backbone consisting of repeating 1,3-linked BCP units. google.comnih.gov

There are two primary routes to polymers incorporating BCP units. The first is the ring-opening polymerization of [1.1.1]propellane, which proceeds via a radical mechanism to break the central, highly strained C1-C3 bond, forming a linear chain of directly linked BCP cages. nih.govrsc.org This method produces poly(bicyclo[1.1.1]pentane), a highly rigid structure. nih.gov

A second, more versatile approach allows for the incorporation of flexible spacers between the rigid BCP units. This involves the synthesis of bifunctional BCP monomers followed by polycondensation or other polymerization techniques. chemicalbook.com A notable example is the synthesis of precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s via Acyclic Diene Metathesis (ADMET) polymerization. This method uses α,ω-diene monomers containing a central BCP unit, allowing for the creation of polymers with well-defined alkylene chain lengths between the rigid BCP segments. Additionally, the synthesis of 1,3-bicyclo[1.1.1]pentanedicarboxylic acid provides a key monomer for classical polycondensation reactions with diols or diamines to produce polyesters and polyamides containing the BCP unit. nih.gov

The inclusion of BCP units in a polymer backbone imparts a unique set of properties, primarily stemming from the cage's rigidity. nih.govchemicalbook.com Poly(bicyclo[1.1.1]pentane), the homopolymer of directly linked BCP units, exhibits extreme characteristics. nih.gov

Key Properties of Poly(bicyclo[1.1.1]pentane):

Property Description Citation
Physical Form Insoluble and intractable in all tested solvents. nih.gov
Thermal Stability High melting point, typically in the range of 270-300 °C. Decomposes rapidly upon melting. nih.gov
Morphology Exhibits a high degree of crystallinity as revealed by X-ray diffraction. nih.gov
Structure A rigid, rod-like cyclolinear polymer. nih.gov

| Strain Energy | Contains up to 14 kcal/mol of strain energy per carbon atom. | nih.gov |

The rigid-rod nature of these polymers makes them promising for applications requiring high thermal stability and structural integrity. Incorporating flexible alkylene linkers between the BCP units, as achieved through ADMET polymerization, allows for tuning of the polymer's physical properties, such as solubility and processability, while still benefiting from the rigidity imparted by the BCP segments.

Applications in Click Chemistry as Building Blocks

The BCP scaffold has been successfully developed into versatile building blocks for click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov To facilitate this, BCP cores are functionalized with terminal azides or alkynes at the bridgehead positions.

The synthesis of these building blocks typically starts from common BCP intermediates like the corresponding carboxylic acids.

BCP-Azides : 1-Azidobicyclo[1.1.1]pentanes can be prepared via a copper-catalyzed diazo-transfer reaction using reagents like imidazole-1-sulfonyl azide (B81097). nih.gov

BCP-Alkynes : Bicyclo[1.1.1]pentyl-substituted terminal alkynes are often synthesized using a Seyferth–Gilbert homologation with the Ohira–Bestmann reagent. nih.gov

These functionalized BCPs have been shown to be suitable substrates in click reactions, readily forming 1,2,3-triazole products. nih.gov For example, 1-azido-3-iodobicyclo[1.1.1]pentane has been reacted with various terminal alkynes to produce a range of 1,4-disubstituted triazoles containing a BCP unit. This modular approach provides straightforward access to complex molecules where the BCP unit acts as a rigid, non-aromatic spacer, which is of high value in medicinal and combinatorial chemistry. nih.gov

Examples of BCP Building Blocks for Click Chemistry:

Compound Name Functional Group Application Citation
1-Azido-3-iodobicyclo[1.1.1]pentane Azide, Iodide Synthesis of BCP-triazoles
1-Azidobicyclo[1.1.1]pentane Azide Substrate for CuAAC reactions nih.gov

Design Principles and Development of Novel Bicyclo 1.1.1 Pentane Analogues

Strategic Bioisosteric Replacements with BCPs

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The BCP cage has been successfully employed as a non-aromatic, saturated replacement for several key functionalities in drug design, aiming to enhance properties like solubility, metabolic stability, and membrane permeability. nih.govacs.org

The rigid, rod-like structure of the 1,3-disubstituted BCP core makes it an excellent mimic for 1,4-disubstituted arenes (para-substituted benzene (B151609) rings) and internal alkynes. acs.orgnih.govlboro.ac.uk The bridgehead carbons of the BCP skeleton are separated by a distance that closely approximates the spacing of substituents in these linear motifs. acs.org This geometric similarity allows for the preservation of crucial vector positioning of functional groups for biological interactions.

The replacement of a para-substituted phenyl ring with a BCP moiety can lead to significant improvements in a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. pnas.org For instance, the BCP analogue of a γ-secretase inhibitor demonstrated higher activity and better solubility and metabolic stability compared to its phenyl-containing parent compound. nih.govacs.org Similarly, BCPs have been used as bioisosteres for internal alkynes in molecules like analogues of the metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonist. nih.gov

Table 1: Comparison of Geometric Parameters

MoietyDistance Between Substituents (Å)
1,4-Disubstituted Benzene~4.4
1,3-Disubstituted Bicyclo[1.1.1]pentane~4.1
Internal Alkyne~4.0

Data compiled from various sources.

A monosubstituted BCP can serve as a bioisostere for a tert-butyl group. nih.govacs.org While structurally different, the BCP cage can occupy a similar steric volume to the bulky tert-butyl group, which is often incorporated to shield a molecule from metabolic attack or to provide a necessary steric blocking. However, tert-butyl groups can sometimes lead to poor solubility or undesirable metabolic pathways. Replacing them with a BCP group can mitigate these issues while maintaining or even improving biological activity. nih.gov An example of this is the BCP analogue of the pulmonary arterial hypertension agent bosentan, where a BCP replaces a tert-butyl group. nih.gov

Development of BCP-Containing Building Blocks for Synthetic Chemistry

The increasing demand for BCP-containing compounds in drug discovery has spurred the development of versatile BCP building blocks that can be readily incorporated into larger molecules. pnas.org The synthesis of these building blocks often starts from [1.1.1]propellane, a highly strained precursor whose central C-C bond is readily cleaved. lboro.ac.uknih.gov

Amino-functionalized BCPs, such as bicyclo[1.1.1]pentan-1-amine, are valuable building blocks as they serve as non-planar bioisosteres for anilines. tcichemicals.com The synthesis of these compounds has been a focus of significant research. Methods for preparing 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives have been developed, providing rigid analogues of γ-aminobutyric acid (GABA) that can be incorporated into peptides. researchgate.net Scalable syntheses of bicyclo[1.1.1]pentan-1-amine hydrochloride have been reported, making this key building block more accessible for medicinal chemistry programs. tcichemicals.com Furthermore, methods for producing 1-azido-3-heteroaryl bicyclo[1.1.1]pentanes offer a direct route to installing a versatile azido (B1232118) group, which can be further transformed into an amine or used in click chemistry. rsc.org

Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid is a cornerstone building block from which many other BCP derivatives are synthesized. nih.govacs.org Practical, large-scale syntheses of this diacid have been developed, often involving the photochemical reaction of propellane followed by a haloform reaction. nih.govacs.org From this key intermediate, a variety of derivatives, including mono-esters, can be prepared. nih.gov These carboxylic acid and ester functionalities provide convenient handles for further synthetic manipulations, such as amide bond formation or reduction to alcohols.

Table 2: Key BCP Carboxylic Acid and Ester Building Blocks

Compound NameStructureKey Application
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidHOOC-(BCP)-COOHPrecursor to numerous BCP derivatives nih.govacs.org
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidMeOOC-(BCP)-COOHIntermediate for asymmetric synthesis nih.gov
3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic acidBoc-NH-(BCP)-COOHProtected amino acid for peptide synthesis nih.gov

Halogenated BCPs, particularly iodo-BCPs, are highly versatile intermediates for constructing more complex BCP-containing molecules through cross-coupling reactions. nih.govrsc.org Efficient methods have been developed for the synthesis of 1-halo-3-substituted bicyclo[1.1.1]pentanes under mild, radical-based conditions. nih.govrsc.org These reactions exhibit broad substrate scope and functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.govrsc.org The resulting BCP halides can be used in various transformations, including Negishi cross-coupling to form C-C bonds with aryl and heteroaryl groups. nih.gov

Sulfone and Sulfonamide BCP Derivatives

The integration of sulfone and sulfonamide groups into bicyclo[1.1.1]pentane (BCP) scaffolds has become an area of significant interest, largely because these functional groups are prevalent in a wide array of pharmaceuticals and agrochemicals. nih.gov The development of synthetic routes to BCP-sulfones and BCP-sulfonamides is crucial for expanding the utility of BCPs as non-classical bioisosteres. tcd.ie

A key breakthrough in this area has been the synthesis of a bench-stable sodium bicyclo[1.1.1]pentanesulfinate (BCP-SO₂Na). This salt serves as a versatile precursor for a variety of BCP sulfones and sulfonamides. It can be prepared on a multigram scale from commercially available starting materials in a four-step process that avoids the need for column chromatography. nih.govtcd.ie

From this sulfinate precursor, several synthetic strategies have been employed to generate the target derivatives:

SNAr Reactions: Aromatic sulfones can be synthesized through nucleophilic aromatic substitution (SNAr). tcd.ie

Copper(I) Catalysis: Copper-catalyzed reactions provide another route to access these compounds. tcd.ie

Alkylation: Direct alkylation is also a viable method for forming BCP sulfones. tcd.ie

Furthermore, sulfur-substituted BCPs can be synthesized through radical reactions of [1.1.1]propellane with various sulfur-containing compounds like thiols, disulfides, and sulfones. researchgate.net Another effective method involves the iodo-sulfenylation of [1.1.1]propellane, which can be conducted on a large scale without the rigorous exclusion of air or moisture. researchgate.net This electrophilic activation of [1.1.1]propellane promotes its reaction with a wide range of heterocyclic thiols. researchgate.net

The general synthesis of sulfonamides often involves the reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. nih.gov While this is a standard method, the synthesis of BCP-specific sulfonamides has been advanced by the use of the BCP-sulfinate precursor. tcd.ie For instance, the halide-substituted BCP sulfinate can be used to access BCP sulfonamides via a halogenation/amination sequence. nih.gov

Table 1: Synthetic Methods for BCP Sulfone and Sulfonamide Derivatives
Derivative TypeKey PrecursorSynthetic MethodReference
BCP SulfonesBCP-SO₂NaSNAr, Copper(I) Catalysis, Alkylation tcd.ie
BCP SulfonamidesBCP-SO₂NaHalogenation / Amination of BCP Sulfinate nih.gov
Sulfur-Substituted BCPs[1.1.1]PropellaneRadical reaction with thiols, disulfides, etc. researchgate.net
Sulfur-Substituted BCPs[1.1.1]PropellaneIodo-sulfenylation with heterocyclic thiols researchgate.net

Novel Polycyclic Systems Incorporating BCPs

Bicyclo[1.1.1]pentane (BCP) units are increasingly utilized as building blocks in the construction of novel and complex polycyclic systems. Their rigid, rod-like structure makes them ideal scaffolds for creating nanoarchitectures. researchgate.net The highly strained central carbon-carbon bond of the precursor, [1.1.1]propellane, is readily cleaved, allowing for the incorporation of the BCP cage into larger molecular frameworks. nih.gov This unique reactivity has spurred the development of diverse polycyclic systems where BCP units serve as isosteres for other chemical groups, such as 1,4-disubstituted benzenes, to create molecules with improved physicochemical properties for applications in medicinal chemistry and materials science. nih.govsemanticscholar.org

A significant advancement in the design of complex molecular architectures has been the incorporation of BCP units into porphyrinoids. researchgate.netresearchgate.net This creates a new class of macrocycles, such as calix nih.govpyrrole analogues, where bridging methylene (B1212753) groups are replaced by BCP units. researchgate.net The synthesis of these complex structures has been achieved through a two-step approach utilizing Grignard reagents to create versatile BCP derivatives that can then be incorporated into tetrapyrrolic macrocycles. researchgate.netresearchgate.net

Researchers have also successfully synthesized porphyrin dimers that employ BCP as a rigid, linear scaffold to connect the two porphyrin units. chemrxiv.org This design strategy aims to hold the chromophores in a fixed orientation without enabling electron delocalization between them. chemrxiv.org The synthesis was achieved through amide coupling reactions between the BCP bridgehead and the porphyrin rings. nih.govchemrxiv.org Spectroscopic analysis of these BCP-linked porphyrin dimers showed similar maximum absorbance wavelengths (λmax) to the monomeric porphyrin precursors, indicating a lack of significant through-bond or through-space electronic communication between the porphyrin units. chemrxiv.org This confirms the role of the saturated BCP scaffold as an effective insulating linker. chemrxiv.org

The spontaneous polymerization of [1.1.1]-propellane, initiated by the cleavage of its axial C-C bond, leads to the formation of oligomeric and polymeric structures known as [n]staffanes. chemrxiv.org These molecules consist of repeating bicyclo[1.1.1]pentane units linked in a linear, rigid-rod fashion. researchgate.netchemrxiv.org The term "[n]staffane" denotes an oligomer with a specific number 'n' of BCP units. chemrxiv.org

First synthesized in 1988 by Piotr Kaszyński and Josef Michl, staffanes have garnered considerable interest in nanotechnology as molecular-sized "Tinkertoy" construction elements. chemrxiv.org Their rigid structure provides a predictable geometry, with the length of the rod increasing by approximately 3.4 Å for each added BCP unit.

Staffanes exhibit notable thermal stability, with the parent compounds being stable up to about 300 °C. They are significantly more conductive than other σ-bonded organic backbones, a property that is attributed to their strained bicyclic structure. researchgate.netnih.gov Density functional theory (DFT) calculations suggest that this strain destabilizes the HOMO-2 energy level, bringing it closer to the Fermi energy of gold electrodes as the oligomer chain lengthens, which facilitates more effective charge transport. researchgate.netnih.gov

1,1'-Bi(bicyclo[1.1.1]pentane), also known as researchgate.netstaffane, is the dimer of bicyclo[1.1.1]pentane and represents the simplest oligomeric BCP structure. It serves as a fundamental model for understanding the electronic and structural properties of the broader [n]staffane family.

The primary synthetic route to 1,1'-Bi(bicyclo[1.1.1]pentane) and other short oligomers is the controlled polymerization of [1.1.1]propellane. chemrxiv.org This reaction proceeds by breaking the central, highly strained C1-C3 bond of the propellane molecule, which then links with other units to form a linear chain. chemrxiv.org This process can yield a mixture of oligomers, from which the dimer ( researchgate.netstaffane) can be isolated. The preparation of end-functionalized telomers of [1.1.1]propellane demonstrates that the extent of oligomerization can be controlled to favor shorter chains like the dimer. chemrxiv.org

The concept of creating biphenyl-like architectures extends to synthesizing 1,3-disubstituted BCPs that act as bioisosteres of para-disubstituted benzenes. semanticscholar.org While not a direct synthesis of 1,1'-Bi(bicyclo[1.1.1]pentane), these methods rely on the same principle of utilizing the BCP cage as a rigid linear connector between two functional groups, mimicking the geometry of biphenyl.

The electronic structure of 1,1'-Bi(bicyclo[1.1.1]pentane) and related [n]staffanes has been a subject of detailed computational analysis. Quantum chemical studies have investigated the transmission of electronic substituent effects through the BCP framework. These studies, using methods like HF/6-31G* and B3LYP/6-311++G**, show that the BCP cage is capable of transmitting electronic effects, a phenomenon attributed to the high electron density within the cage and hyperconjugative interactions between a substituent and the framework.

For a molecule like Ph-[BCP]₂-X, which is a derivative of 1,1'-Bi(bicyclo[1.1.1]pentane), the electronic influence of the substituent X is transmitted through both BCP cages to the phenyl group. The analysis suggests that a chain of at least two BCP units is necessary to significantly diminish short-range electronegativity and π-transfer effects, leaving the long-range polar effect as the dominant interaction in higher oligomers.

Computational studies on [n]staffanes have also elucidated their unique charge transport properties. researchgate.netnih.gov DFT calculations revealed that the significant ring strain in the BCP units leads to a destabilization of the HOMO-2 energy level. researchgate.net This destabilization aligns the orbital energy more closely with the Fermi level of metallic electrodes as the number of BCP units increases, enhancing conductivity. researchgate.netnih.gov This finding is crucial for understanding the electronic communication across the 1,1'-Bi(bicyclo[1.1.1]pentane) structure. Furthermore, computational analysis of the precursor, [1.1.1]propellane, highlights the importance of σ-π-delocalization of electron density over the cage, which facilitates its reactivity and influences the electronic properties of the resulting BCP structures. High-level ab initio calculations of NMR parameters for the BCP monomer provide foundational data for the spectroscopic characterization of its oligomers.

Table 2: Computational Analysis of BCP Electronic Structure
Property InvestigatedKey FindingComputational MethodReference
Electronic Substituent Effect TransmissionBCP cage transmits effects via hyperconjugation and high internal electron density.HF/6-31G*, B3LYP/6-311++G**
Charge Transport in [n]StaffanesRing strain destabilizes HOMO-2, enhancing conductivity.DFT researchgate.netnih.gov
Reactivity of [1.1.1]PropellaneOmniphilicity attributed to σ-π-delocalization.Computational Study
NMR Spectra of BCP MonomerProvides high-level ab initio values for shielding and coupling constants.Ab initio

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